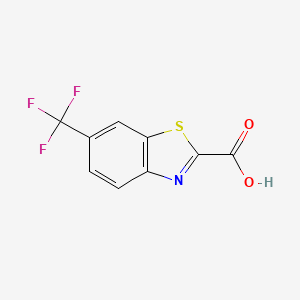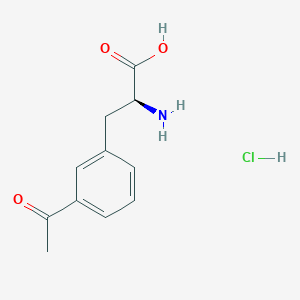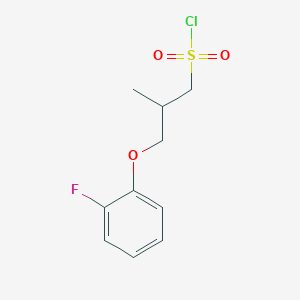
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is a chemical compound that features a fluorinated aromatic ring, an ether linkage, and a sulfonyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and 2-methylpropane-1-sulfonyl chloride.
Ether Formation: The 2-fluorophenol undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form 2-fluorophenoxy-2-methylpropane.
Sulfonylation: The resulting ether is then treated with sulfonyl chloride under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Substitution: Catalysts such as palladium or copper may be used for aromatic substitution reactions.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Fluorinated Derivatives: Formed by substitution of the fluorine atom.
科学的研究の応用
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of advanced materials with specific properties.
作用機序
The mechanism of action of 3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The fluorine atom on the aromatic ring can also influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
3-(2-Fluorophenoxy)propanamide: Similar structure but with an amide group instead of a sulfonyl chloride.
3-[(2-Fluorophenoxy)methyl]benzaldehyde: Contains a benzaldehyde group instead of a sulfonyl chloride.
Uniqueness
3-(2-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to the presence of both a fluorinated aromatic ring and a sulfonyl chloride group
特性
分子式 |
C10H12ClFO3S |
|---|---|
分子量 |
266.72 g/mol |
IUPAC名 |
3-(2-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-5-3-2-4-9(10)12/h2-5,8H,6-7H2,1H3 |
InChIキー |
NOODDFNZRQYOTL-UHFFFAOYSA-N |
正規SMILES |
CC(COC1=CC=CC=C1F)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


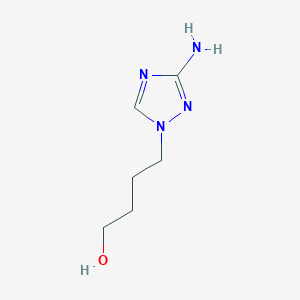
![2-[6-(Aminomethyl)pyridin-3-yl]acetic acid dihydrochloride](/img/structure/B13490268.png)
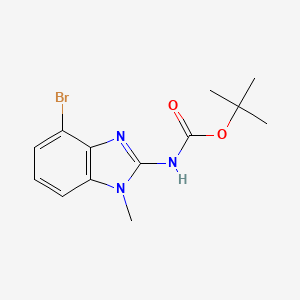
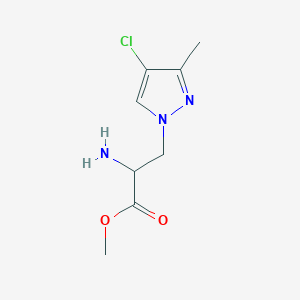


![rac-(1R,3R,4R,6S)-3,4,7,7-tetrabromobicyclo[4.1.0]heptane](/img/structure/B13490312.png)
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)

![tert-butyl N-{[1-(3-hydroxypropyl)cyclopentyl]methyl}carbamate](/img/structure/B13490318.png)
